ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities . The structure of this compound includes a piperidine ring, a pyrazole ring, and an ethyl ester group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the cyclization of amido-nitriles under mild reaction conditions . The piperidine ring is then introduced through a series of cyclization and hydrogenation reactions . Industrial production methods often involve the use of nickel-catalyzed addition reactions and dehydrative cyclization to achieve high yields .
Chemical Reactions Analysis
ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and trifluoroacetic acid as a cocatalyst . Major products formed from these reactions include substituted pyrazoles and piperidines, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it is being explored for its potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . In the industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The molecular targets of this compound include ATF4 and NF-kB proteins, which play significant roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Similar compounds to ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE include other piperidine derivatives and pyrazole-based compounds. These compounds share similar structural features but differ in their pharmacological activities and applications. For example, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . this compound is unique in its specific neuroprotective and anti-neuroinflammatory effects .
Properties
IUPAC Name |
ethyl 1-[5-[(2-methylbenzoyl)amino]-1-phenylpyrazole-4-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-3-34-26(33)19-13-15-29(16-14-19)25(32)22-17-27-30(20-10-5-4-6-11-20)23(22)28-24(31)21-12-8-7-9-18(21)2/h4-12,17,19H,3,13-16H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKZAKMJZWNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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